molecular formula C14H23N5 B15065658 N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 76781-38-9

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B15065658
CAS No.: 76781-38-9
M. Wt: 261.37 g/mol
InChI Key: NUKBCKLOKSZWOY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a quinazoline core structure with a piperazine ring and dimethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the formation of the quinazoline core, followed by the introduction of the piperazine ring and dimethylamine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinazoline derivatives, amine derivatives, and substituted quinazolines with different functional groups, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(piperazin-1-yl)ethanamine
  • N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate
  • Ribociclib : A cyclin-dependent kinase inhibitor with a similar piperazine structure.

Uniqueness

N,N-Dimethyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific quinazoline core structure combined with the piperazine ring and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

76781-38-9

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C14H23N5/c1-18(2)13-11-5-3-4-6-12(11)16-14(17-13)19-9-7-15-8-10-19/h15H,3-10H2,1-2H3

InChI Key

NUKBCKLOKSZWOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1CCCC2)N3CCNCC3

Origin of Product

United States

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